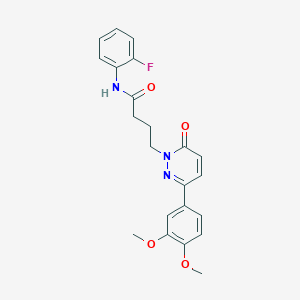

4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)butanamide

Descripción

4-(3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)butanamide is a pyridazinone-based compound characterized by a central pyridazinone ring substituted with a 3,4-dimethoxyphenyl group at position 3 and a butanamide linker terminating in a 2-fluorophenyl moiety. This structure combines electron-rich aromatic systems (methoxy groups) with a fluorinated aromatic amide, which may enhance its pharmacokinetic properties, such as metabolic stability and receptor binding affinity. The compound’s design aligns with trends in medicinal chemistry to optimize solubility and bioavailability through strategic substitution patterns .

Propiedades

IUPAC Name |

4-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-fluorophenyl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O4/c1-29-19-11-9-15(14-20(19)30-2)17-10-12-22(28)26(25-17)13-5-8-21(27)24-18-7-4-3-6-16(18)23/h3-4,6-7,9-12,14H,5,8,13H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOISNUSCRFSFQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC=C3F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, using reagents such as dimethoxybenzene and suitable electrophiles.

Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through nucleophilic aromatic substitution reactions, using fluorobenzene derivatives and appropriate nucleophiles.

Formation of the Butanamide Moiety: The final step involves the formation of the butanamide moiety through amide bond formation reactions, using reagents such as butanoyl chloride and amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce costs.

Análisis De Reacciones Químicas

Types of Reactions

4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)butanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles or electrophiles, solvents such as dichloromethane or ethanol, varying temperatures.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with new functional groups replacing existing ones.

Aplicaciones Científicas De Investigación

4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)butanamide has a wide range of scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, inflammation, and neurological disorders. Its unique structure allows for interactions with various biological targets, making it a promising candidate for drug development.

Materials Science: The compound’s unique electronic and structural properties make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Biological Research: The compound is used as a tool in biological research to study the mechanisms of action of various enzymes and receptors, as well as to investigate cellular signaling pathways.

Industrial Applications: The compound’s stability and reactivity make it useful in various industrial applications, including the synthesis of specialty chemicals and the development of new materials.

Mecanismo De Acción

The mechanism of action of 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)butanamide involves its interaction with specific molecular targets, such as enzymes, receptors, and ion channels. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action may include:

Inhibition of Enzymes: The compound can inhibit the activity of specific enzymes, leading to changes in metabolic pathways and cellular processes.

Modulation of Receptors: The compound can bind to and modulate the activity of specific receptors, affecting cellular signaling and communication.

Interaction with Ion Channels: The compound can interact with ion channels, altering their function and affecting cellular excitability and signaling.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural and synthetic features of 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)butanamide with related pyridazinone and amide derivatives:

Research Findings and Data

Comparative Physicochemical Properties

| Property | Target Compound | 5a | 8a | Pharmacopeial Compound m |

|---|---|---|---|---|

| Molecular Weight | ~427 g/mol (calc.) | 298 g/mol | 500 g/mol | ~650 g/mol (estimated) |

| LogP (Predicted) | 3.2 | 3.8 | 4.5 | 2.9 |

| Hydrogen Bond Acceptors | 6 | 3 | 5 | 9 |

Key Observations:

- The target compound’s lower LogP compared to methylthio derivatives (5a, 8a) suggests better aqueous solubility.

Actividad Biológica

The compound 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)butanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 439.47 g/mol. The structure features a pyridazine core with methoxy-substituted phenyl groups, which are known to influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H25N3O6 |

| Molecular Weight | 439.47 g/mol |

| LogP | 1.7863 |

| Polar Surface Area | 83.541 Ų |

| Hydrogen Bond Acceptors | 9 |

| Hydrogen Bond Donors | 1 |

Research indicates that this compound acts primarily as an inhibitor of phosphodiesterase 4 (PDE4) , an enzyme that plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, the compound increases intracellular levels of cAMP, which is pivotal in modulating inflammatory responses and cellular signaling pathways associated with various diseases, including asthma and chronic obstructive pulmonary disease (COPD) .

Antiinflammatory Effects

The inhibition of PDE4 by the compound suggests significant anti-inflammatory properties. Inhibition studies have shown that compounds with similar structures exhibit notable activity against inflammatory conditions. For instance, compounds targeting PDE4 have been linked to therapeutic effects in models of asthma and rheumatoid arthritis .

Anticancer Potential

Several studies have explored the anticancer potential of pyridazine derivatives, including this compound. The mechanism involves inducing apoptosis in cancer cells through modulation of cAMP levels, which can lead to reduced cell proliferation and increased sensitivity to chemotherapeutic agents .

A notable study demonstrated that derivatives similar to this compound showed IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer activity .

Case Studies

- PDE4 Inhibition in Inflammatory Models : A study investigated the effects of PDE4 inhibitors on lung inflammation models. The results indicated that compounds similar to our target significantly reduced inflammatory markers and improved lung function in animal models .

- Anticancer Activity : In vitro tests on human cancer cell lines revealed that derivatives based on the pyridazine structure exhibited cytotoxic effects with IC50 values ranging from 10 µM to 30 µM against various cancer types, including breast and lung cancers .

Q & A

Q. Q1. What synthetic strategies are recommended for optimizing the yield of 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)butanamide?

Methodological Answer:

- Multi-step synthesis : Begin with condensation of 3,4-dimethoxyphenylacetic acid with hydrazine to form the pyridazinone core, followed by coupling with a fluorophenylbutanamide derivative .

- Critical parameters :

- Temperature control : Maintain 60–80°C during cyclization to avoid side reactions .

- Solvent selection : Use polar aprotic solvents (e.g., DMF) for amide bond formation to enhance reactivity .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .

Q. Q2. How should researchers characterize this compound’s structural integrity post-synthesis?

Methodological Answer:

- Analytical techniques :

- Crystallography : If single crystals are obtained, X-ray diffraction can resolve conformational details of the pyridazinone ring .

Advanced Research Questions

Q. Q3. What experimental designs are suitable for investigating its bioactivity against kinase targets?

Methodological Answer:

- Kinase inhibition assays :

- In vitro screening : Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-Glo™ luminescence assays to measure IC₅₀ values .

- Dose-response curves : Test concentrations from 1 nM–100 µM to identify potency thresholds .

- Control experiments : Include staurosporine (positive control) and DMSO vehicle to validate assay conditions .

Q. Q4. How can computational modeling predict its binding affinity to biological targets?

Methodological Answer:

Q. Q5. How to resolve contradictions in solubility data across studies?

Methodological Answer:

- Standardized protocols :

- Solubility testing : Use shake-flask method with PBS (pH 7.4) and quantify via UV-Vis at λ_max ~260 nm .

- Temperature consistency : Perform assays at 25°C ± 0.5°C to minimize variability .

- Statistical analysis : Apply ANOVA to compare datasets and identify outliers; consider batch effects in compound synthesis .

Q. Q6. What strategies enhance metabolic stability in preclinical studies?

Methodological Answer:

- In vitro metabolism :

- Liver microsomes : Incubate with human/rat microsomes (1 mg/mL) and NADPH, monitor degradation via LC-MS/MS .

- Structural modifications : Introduce electron-withdrawing groups (e.g., fluoro substituents) on the phenyl ring to reduce CYP450 oxidation .

- Prodrug approaches : Mask the pyridazinone carbonyl as an ester to improve bioavailability .

Data Interpretation & Optimization

Q. Q7. How to design dose-escalation studies for in vivo efficacy?

Methodological Answer:

- Animal models : Use xenograft mice (e.g., HCT-116 colon cancer) with 5–6 mice/group .

- Dosing regimen :

- Acute toxicity : Start at 10 mg/kg (oral gavage) and escalate to 100 mg/kg, monitoring weight loss and organ histology .

- Efficacy endpoints : Measure tumor volume biweekly and compare to controls (vehicle or cisplatin) .

Q. Q8. What analytical methods detect degradation products under stress conditions?

Methodological Answer:

- Forced degradation :

- Acidic/alkaline hydrolysis : Reflux in 0.1M HCl/NaOH at 60°C for 24 hours .

- Oxidative stress : Treat with 3% H₂O₂ at room temperature for 6 hours .

- Detection : UPLC-PDA-MS identifies degradants (e.g., hydrolyzed amide bonds or demethylated methoxy groups) .

Q. Q9. How to validate target engagement in cellular assays?

Methodological Answer:

- Cellular thermal shift assay (CETSA) :

- Lyse treated cells, heat to 37–65°C, and quantify soluble target protein via Western blot .

- Compare melting curves with untreated controls to confirm compound-target binding .

Q. Q10. What statistical frameworks address variability in IC₅₀ measurements?

Methodological Answer:

- Robust regression : Use R packages (e.g.,

nlme) to model heteroscedasticity across replicates . - Quality control : Include reference inhibitors (e.g., imatinib) in each plate to normalize inter-assay variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.